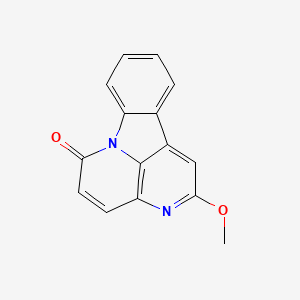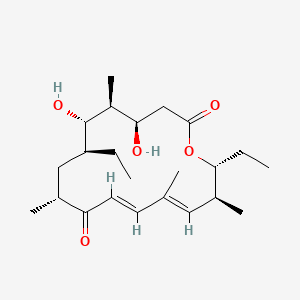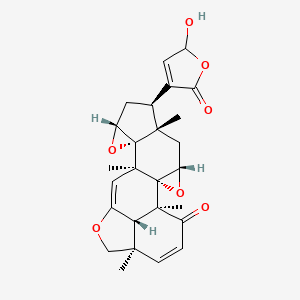
Methyl 3-(2,4,5-trimethoxyphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 3-(2,4,5-trimethoxyphenyl)propanoate is an organic compound with the molecular formula C12H16O5 It is a derivative of cinnamic acid, where the phenyl ring is substituted with three methoxy groups at the 2, 4, and 5 positions, and the carboxylic acid group is esterified with methanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4,5-trimethoxyphenyl)propanoate typically involves the esterification of 2,4,5-Trimethoxycinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of solid acid catalysts and optimized reaction conditions can also contribute to the scalability of the synthesis.
化学反応の分析
Types of Reactions
Methyl 3-(2,4,5-trimethoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2,4,5-Trimethoxybenzoic acid or 2,4,5-Trimethoxybenzaldehyde.
Reduction: Formation of 2,4,5-Trimethoxyhydrocinnamyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-(2,4,5-trimethoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various pharmaceuticals.
作用機序
The mechanism of action of Methyl 3-(2,4,5-trimethoxyphenyl)propanoate is largely dependent on its chemical structure. The methoxy groups can participate in hydrogen bonding and other interactions with biological targets, while the ester group can undergo hydrolysis to release the active cinnamic acid derivative. These interactions can modulate various molecular pathways, including enzyme inhibition and receptor binding.
類似化合物との比較
Similar Compounds
2,4,5-Trimethoxycinnamic acid: The parent compound without the ester group.
2,4,5-Trimethoxybenzoic acid: A similar compound with a carboxylic acid group instead of the cinnamic acid moiety.
2,4,5-Trimethoxybenzaldehyde: A related compound with an aldehyde group.
Uniqueness
Methyl 3-(2,4,5-trimethoxyphenyl)propanoate is unique due to the presence of both the ester and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
特性
分子式 |
C13H18O5 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC名 |
methyl 3-(2,4,5-trimethoxyphenyl)propanoate |
InChI |
InChI=1S/C13H18O5/c1-15-10-8-12(17-3)11(16-2)7-9(10)5-6-13(14)18-4/h7-8H,5-6H2,1-4H3 |
InChIキー |
SULPGCHHOCMNSJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CCC(=O)OC)OC)OC |
正規SMILES |
COC1=CC(=C(C=C1CCC(=O)OC)OC)OC |
同義語 |
methyl 3-(2,4,5-trimethoxyphenyl)propionate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(s)-2-(2,2-Dimethylpropyl)-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1246280.png)

![3,9-dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B1246283.png)


![(5R,6S,7R,9R,12S,13S,16S,18R)-12,16,18-trihydroxy-7-[(1S,2R)-1-hydroxy-2,3-dimethylbutyl]-6,13-dimethylpentacyclo[10.8.0.02,9.05,9.013,18]icosa-1,19-dien-11-one](/img/structure/B1246286.png)
![bis[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] (E)-but-2-enedioate](/img/structure/B1246288.png)


![(3R,4Z,6E)-N-[(5S)-5-ethyl-5-methyl-2-oxofuran-3-yl]-3-hydroxy-8-[(2S,3R)-3-octyloxiran-2-yl]octa-4,6-dienamide](/img/structure/B1246294.png)
